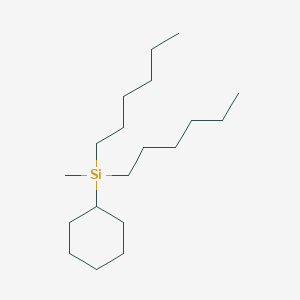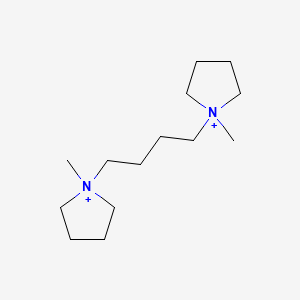
Pyrrolidinium, 1,1'-(1,4-butanediyl)bis[1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-]: is a chemical compound characterized by the presence of two pyrrolidinium rings connected by a butanediyl bridge. This compound is part of the broader class of ionic liquids, which are salts in the liquid state at relatively low temperatures. Ionic liquids have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] typically involves the reaction of a secondary amine with an α,ω-dibromoalkane. For instance, equimolar amounts of a secondary amine and 1,4-dibromobutane can be subjected to microwave irradiation in the presence of potassium carbonate. This reaction is conducted in water, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production methods for this compound often leverage the same synthetic routes but on a larger scale. The use of microwave irradiation and potassium carbonate ensures high yield and purity, making the process efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is used as a solvent and catalyst in various reactions due to its ionic nature and stability .
Biology: In biological research, this compound is used to study the effects of ionic liquids on biological systems, including their potential as antimicrobial agents .
Medicine: In medicine, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is being explored for its potential use in drug delivery systems due to its ability to solubilize various pharmaceutical compounds .
Industry: Industrially, this compound is used in the manufacture of advanced materials, including polymers and nanomaterials, due to its unique solvation properties .
Mecanismo De Acción
The mechanism of action of Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can alter the physical and chemical properties of the target molecules, leading to various effects. For example, in biological systems, this compound can disrupt cell membranes, leading to antimicrobial activity .
Comparación Con Compuestos Similares
- Pyrrolidinium, 1-ethyl-3-methyl-
- Pyrrolidinium, 1-butyl-3-methyl-
- Pyrrolidinium, 1-hexyl-3-methyl-
Comparison: Compared to these similar compounds, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is unique due to its butanediyl bridge, which imparts distinct physical and chemical properties. This structural feature enhances its stability and solvation abilities, making it particularly useful in various applications .
Propiedades
Número CAS |
140681-31-8 |
|---|---|
Fórmula molecular |
C14H30N2+2 |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
1-methyl-1-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C14H30N2/c1-15(9-3-4-10-15)13-7-8-14-16(2)11-5-6-12-16/h3-14H2,1-2H3/q+2 |
Clave InChI |
BOBPMDMJXJMYRQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCC1)CCCC[N+]2(CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


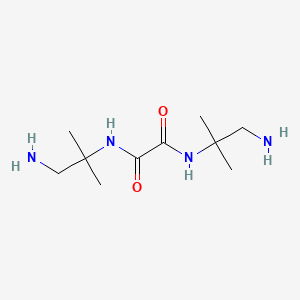



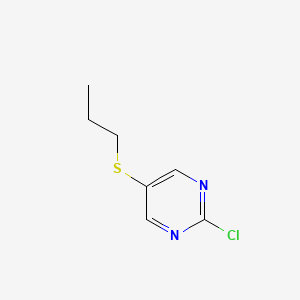
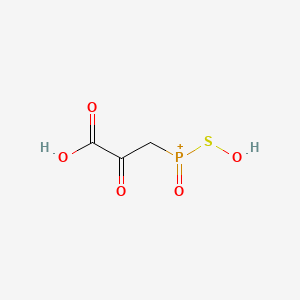
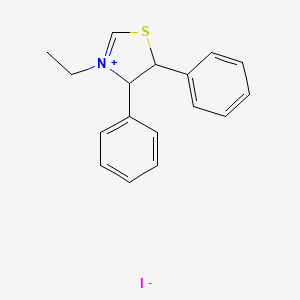
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
